REACTION_CXSMILES
|
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][C:2]1=[O:11].[CH3:12][NH:13][CH3:14]>C1COCC1>[OH:1][C:10]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:4][CH2:3][C:2]([N:13]([CH3:14])[CH3:12])=[O:11]
|
Name
|
|
Quantity
|
444 mg
|
Type
|
reactant
|
Smiles
|
O1C(CCC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
FILTRATION
|
Details
|
The concentrate was filtered through a small pad of silica gel
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=CC=C1)CCC(=O)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |